molecular formula C9H19O3P B12657816 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 122833-42-5

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No.: B12657816
CAS No.: 122833-42-5
M. Wt: 206.22 g/mol
InChI Key: YKTULDYTDKUREB-UHFFFAOYSA-N
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Description

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound that belongs to the class of 1,3,2-dioxaphosphorinane oxides. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of hexyl alcohol with a suitable phosphorus-containing reagent. One common method is the reaction of hexyl alcohol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which then undergoes cyclization to form the desired 1,3,2-dioxaphosphorinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction: Reduction reactions can convert the compound to phosphines or phosphites.

    Substitution: The phosphorus atom in the ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of phosphonate esters or phosphorothioates.

Scientific Research Applications

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor properties.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential antitumor activity, where it may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1,3,2-dioxaphosphorinane 2-oxide
  • 2-Methoxy-1,3,2-dioxaphosphorinane 2-oxide
  • 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide

Uniqueness

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl or functional groups attached to the phosphorus atom.

Properties

CAS No.

122833-42-5

Molecular Formula

C9H19O3P

Molecular Weight

206.22 g/mol

IUPAC Name

2-hexyl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C9H19O3P/c1-2-3-4-5-9-13(10)11-7-6-8-12-13/h2-9H2,1H3

InChI Key

YKTULDYTDKUREB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP1(=O)OCCCO1

Origin of Product

United States

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